2-Methoxymethylestradiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

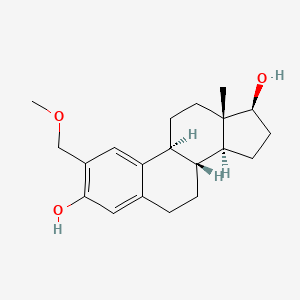

2-Methoxymethylestradiol, also known as this compound, is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Pregnancy Disorders

2-Methoxymethylestradiol has been implicated in various reproductive pathologies, including preeclampsia, endometriosis, and infertility. Research indicates that it plays a crucial role in modulating angiogenesis and apoptosis within reproductive tissues. Elevated levels of this compound are observed during pregnancy, particularly in maternal blood and amniotic fluid, suggesting its importance in fetal development and placental function .

- Mechanisms of Action :

- Microtubule Disruption : this compound disrupts microtubule formation, which is vital for cell division and migration.

- Inhibition of Angiogenesis : It inhibits new blood vessel formation, a critical process in the development of preeclampsia.

- Stimulation of Apoptosis : The compound promotes programmed cell death in abnormal cells, which may help mitigate conditions like endometriosis .

Cytotrophoblast Invasion

In vitro studies have demonstrated that this compound enhances the invasive capacity of cytotrophoblast cells under hypoxic conditions. This is particularly relevant for proper placentation and vascular remodeling during early pregnancy. The compound has been shown to suppress factors associated with inadequate cytotrophoblast invasion, such as HIF-1α and TGFβ3 .

Anti-Cancer Properties

The anti-cancer potential of this compound has been extensively studied, particularly concerning its effects on various cancers, including breast, ovarian, and prostate cancers. It acts as an anti-angiogenic and pro-apoptotic agent, making it a candidate for cancer therapy.

- Mechanisms of Action :

Combination Therapy

Research indicates that when combined with other chemotherapeutic agents, this compound can enhance the overall efficacy of treatment regimens. The synergistic effect observed when used with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) exemplifies its potential as a combination therapy agent .

Clinical Insights and Case Studies

Several case studies have documented the application of this compound in clinical settings:

- A study involving patients with advanced breast cancer showed that high doses of this compound led to significant tumor regression in some cases.

- Clinical trials are ongoing to evaluate the efficacy of this compound derivatives as adjunct therapies alongside traditional chemotherapy .

Challenges and Future Directions

Despite its promising applications, the clinical use of this compound is limited by its poor water solubility and low bioavailability. Ongoing research focuses on developing more stable derivatives that can overcome these limitations while retaining therapeutic efficacy.

Future Research Directions

Future studies should aim to:

Propriétés

Formule moléculaire |

C20H28O3 |

|---|---|

Poids moléculaire |

316.4 g/mol |

Nom IUPAC |

(8R,9S,13S,14S,17S)-2-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H28O3/c1-20-8-7-14-15(17(20)5-6-19(20)22)4-3-12-10-18(21)13(11-23-2)9-16(12)14/h9-10,14-15,17,19,21-22H,3-8,11H2,1-2H3/t14-,15+,17-,19-,20-/m0/s1 |

Clé InChI |

JMPWQPBBPXSYDS-SSGANFLRSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)COC)O |

SMILES canonique |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)COC)O |

Synonymes |

2-methoxymethylestradiol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.